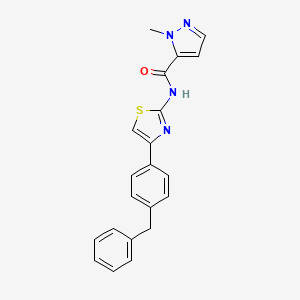

N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

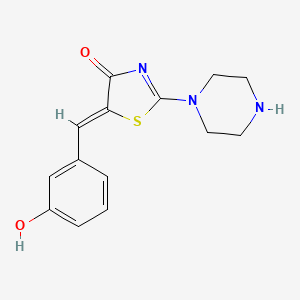

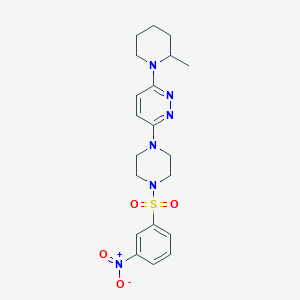

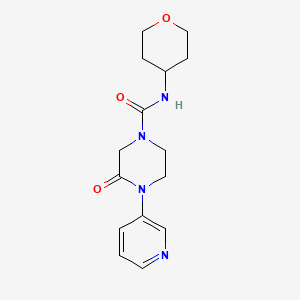

“N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves complex chemical reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, undergo various chemical reactions during their synthesis . These reactions are guided by the principles of organic chemistry and are confirmed by spectroanalytical data .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. The results indicate that certain derivatives exhibit promising antimicrobial effects . Thiazole-based compounds have been known to interfere with bacterial lipid biosynthesis and exhibit antibacterial properties .

Anticancer Potential

Cancer remains a significant global health challenge, and novel therapeutic approaches are continually sought. In the case of N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide derivatives, anticancer screening revealed that specific compounds were particularly active against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) . These findings suggest potential applications in cancer treatment.

Rational Drug Design

Molecular docking studies have been conducted to explore the binding mode of active compounds within specific receptors. Compounds d1, d2, d3, d6, and d7 demonstrated favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings highlight the potential of these derivatives as lead compounds for rational drug design .

Anti-Inflammatory Properties

While not explicitly studied for this compound, the thiazole nucleus has been associated with anti-inflammatory activity in other contexts . Further investigations could explore this aspect.

Antifungal Properties

Similar to antibacterial effects, the antifungal potential of these compounds could be explored. Thiazole derivatives have previously demonstrated antifungal activity, making this an interesting avenue for further research .

Mechanism of Action

Future Directions

The future directions in the research of thiazole derivatives, including “N-(4-(4-benzylphenyl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide”, involve the discovery and development of new molecules with novel modes of action to treat various diseases . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name |

N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c1-25-19(11-12-22-25)20(26)24-21-23-18(14-27-21)17-9-7-16(8-10-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOKSXFCUNFQBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-2-[(4-methoxybenzyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2656260.png)

![Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2656261.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2656274.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)

![N-[4-[6-[(4-acetamidophenyl)sulfonylamino]hexylsulfamoyl]phenyl]acetamide](/img/structure/B2656279.png)

![4-[(4-Bromopyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2656280.png)